2-(1-Hydroxy-3-methylcyclopentyl)acetic acid
Description
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(1-hydroxy-3-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H14O3/c1-6-2-3-8(11,4-6)5-7(9)10/h6,11H,2-5H2,1H3,(H,9,10) |
InChI Key |
ORCXEVMKLVVYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Hydroxy Acid Preparation via Ketone Reduction and Carboxylation
A common approach to this compound involves the reaction of a corresponding cyclopentanone derivative with reagents that introduce the hydroxy and acetic acid functionalities. For example, ketones structurally related to 3-methylcyclopentanone can be converted to the hydroxy acid by nucleophilic addition and subsequent oxidation or hydrolysis steps.
Lithium Naphthalenide Reduction : The reaction of cyclopentanone derivatives with lithium naphthalenide in the presence of acetic acid can yield hydroxy acids such as 2-(1-hydroxy-3-methylcyclopentyl)acetic acid. This method was reported for similar hydroxy acids by Kasashima et al., who prepared hydroxy acids via ketone reaction with acetic acid and lithium naphthalenide, followed by purification.
Iodine-Catalyzed Lactonization : Kasashima's work also describes the use of iodine as a catalyst under solvent-free conditions at 80°C for 6 hours to promote lactonization of hydroxy acids, which can be reversed or controlled to isolate the hydroxy acid itself.
Detailed Reaction Procedure Example
Based on Kasashima et al.'s protocol for related hydroxy acids:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Cyclopentanone derivative + Lithium naphthalenide + Acetic acid | Reduction and carboxylation to hydroxy acid | Not specified, typically high |
| 2 | Hydroxy acid + Iodine (0.1 equiv) | Stirring at 80°C for 6 h under solvent-free conditions | Up to 88% for lactone formation |
| 3 | Sodium thiosulfate wash + Extraction + Chromatography | Purification of product | 88% (lactone), hydroxy acid isolated by controlling conditions |
This method emphasizes solvent-free conditions and iodine catalysis to promote efficient conversion with minimal side reactions.
Mechanistic Insights
The iodine-catalyzed reaction likely proceeds via initial formation of hydrogen iodide from iodine and the carboxylic acid group, which acts as an acid catalyst to induce dehydration and rearrangement. This leads to lactonization through nucleophilic attack of the hydroxy oxygen on the carbocation intermediate. Controlling reaction time and temperature can favor isolation of the hydroxy acid before lactone formation.
Analytical and Purification Techniques
Extraction and Washing : Post-reaction mixtures are treated with aqueous sodium thiosulfate to remove iodine, followed by organic solvent extraction (e.g., diisopropyl ether).
Drying : Organic layers are dried over anhydrous sodium sulfate.
Purification : Column chromatography on silica gel is employed to isolate pure hydroxy acid or lactone products.
Characterization : NMR (¹H and ¹³C), GC, and mass spectrometry are standard for confirming structure and purity.
Summary Table of Preparation Methods
Research Outcomes and Notes
The solvent-free iodine-catalyzed method provides a green and efficient route with high yields and minimal side products.
The hydroxy acid can be isolated by careful control of reaction parameters to prevent lactone formation.
The lithium naphthalenide reduction is a powerful tool for converting ketones to hydroxy acids but requires handling of strong reductants.
Alternative Grignard-based methods offer flexibility but may involve lower yields and more complex purification.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-3-methylcyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(1-Hydroxy-3-methylcyclopentyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
2-(2-Hydroxy-3-(Octylsulfonamido)cyclopentyl)acetic Acid (Compound 21)
Methyl 2-(3-Azido-2-hydroxycyclopentyl)acetate (Compound 23)
- Molecular Formula : C₈H₁₃N₃O₃ .
- Key Features : The azido group (-N₃) introduces reactivity for click chemistry applications, unlike the target compound’s hydroxyl group. The methyl ester form (vs. free acid) may improve synthetic handling but requires hydrolysis for biological activity .
Cyclohexane-Based Analogs
2-(3-Methylcyclohexyl)acetic Acid
- Molecular Formula : C₉H₁₆O₂ .
- Key Features: The cyclohexane ring (vs. Applications may diverge in drug design due to differing pharmacokinetic profiles .
Aromatic and Heterocyclic Derivatives
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
2-(3-Bromo-4-methoxyphenyl)acetic Acid
- Molecular Formula : C₉H₉BrO₃ .
- Key Features: The bromine atom enables cross-coupling reactions, and the methoxy group acts as an electron donor. This compound is utilized in synthesizing vancomycin analogs and combretastatin derivatives .
Physicochemical and Functional Comparisons
Melting Points and Solubility
- The target compound’s hydroxyl group likely increases melting point compared to non-polar analogs (e.g., cyclohexyl derivatives) but may be lower than sulfonamide-containing derivatives (e.g., Compound 21, mp 105–106°C) due to weaker hydrogen-bonding networks .
- Esterified derivatives (e.g., methyl esters in ) exhibit reduced water solubility compared to free acids, a critical factor in prodrug design .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-(1-Hydroxy-3-methylcyclopentyl)acetic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory and antimicrobial effects, as well as its mechanisms of action, synthesis, and applications in various fields.
- Molecular Formula : C₈H₁₄O₂
- IUPAC Name : this compound
- Structure : The compound features a cyclopentane ring with a hydroxyl group and an acetic acid moiety, which may influence its biological interactions.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways effectively.
Table 1: Anti-inflammatory Activity Comparison
| Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Inhibition of COX enzymes |
| Aspirin | 50 | COX inhibition |
| Ibuprofen | 30 | COX inhibition |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest activity against various bacterial strains, indicating potential use as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
In a study conducted on several bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound demonstrated an IC₅₀ value of approximately 15 µM, showcasing its potential as a therapeutic agent in treating infections.
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX).
- Receptor Interaction : It likely interacts with G-protein coupled receptors (GPCRs), which are pivotal in various signaling pathways related to inflammation and pain.
Synthesis and Derivatives
Several synthetic routes have been proposed for the preparation of this compound. The unique structural features, including the cyclopentane ring and hydroxyl substitution, enhance its reactivity and biological potential compared to similar compounds.
Table 2: Synthetic Routes Overview
| Synthesis Method | Description |
|---|---|
| Grignard Reaction | Involves the reaction of cyclopentanone with methylmagnesium bromide followed by acetic acid treatment. |
| Esterification | Hydroxymethyl derivative reacts with acetic anhydride to form the target compound. |
Applications
Given its promising biological properties, this compound is being explored for:
- Pharmaceutical Development : As a potential candidate for anti-inflammatory drugs.
- Agricultural Chemistry : Investigated for use as a biopesticide due to its antimicrobial properties.
Q & A
Q. What are the optimal synthetic routes for 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of cyclopentyl derivatives often involves multi-step reactions. For example, a related compound, 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid, is synthesized via controlled hydrolysis of methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate using hydrochloric acid, followed by neutralization and treatment with potassium cyanate . Key parameters include:
- Temperature : Maintain 80–90°C during hydrolysis to avoid side reactions.
- Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Yield Optimization : Adjust stoichiometry of potassium cyanate to enhance cyclization efficiency.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify hydroxyl, methyl, and cyclopentyl protons (e.g., δ 1.2–1.8 ppm for cyclopentyl CH₂ groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ at m/z 186.1256 for C₉H₁₄O₃).
- X-ray Crystallography : For absolute stereochemical assignment, as demonstrated for structurally similar cyclopentane derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Based on safety data sheets (SDS) for analogous compounds:
- Storage : Keep at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the hydroxyl group .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological interactions?
- Methodological Answer : The compound’s chiral centers (e.g., 1-hydroxy and 3-methyl groups) dictate enantioselective interactions. For example:
- Enantioselective Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to isolate specific enantiomers .
- Biological Assays : Compare activity of enantiomers in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory studies). Structurally similar compounds show divergent activities; e.g., 5-hydroxycyclopentanecarboxylic acid exhibits antioxidant properties, while 2-methyl derivatives display anti-inflammatory effects .
Q. What strategies resolve contradictions in spectroscopic or bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from impurities or isomerism. Recommended approaches:
- HPLC Purity Check : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to verify >95% purity .
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may falsely alter bioactivity readings.
- Comparative Crystallography : Cross-validate NMR data with X-ray structures to confirm stereochemical assignments .
Q. How can computational methods predict the reactivity and binding affinity of this compound?
- Methodological Answer : Computational tools bridge structural and functional studies:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., prostaglandin synthase). Parameters: grid size 60 ų, Lamarckian genetic algorithm .
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G* level) to predict sites for electrophilic attack (e.g., hydroxyl group’s nucleophilicity) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
